

A review of the pharmacological properties of different morpholine-contains

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Compound of Interest

Compound Name: (4-Bromophenyl)(morpholino)methanone
Cat. No.: B152215



The Morpholine Scaffold: A Comparative Review of Pharmacological Properties

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of a Versatile Heterocycle

In the landscape of medicinal chemistry, the morpholine ring, a six-membered heterocycle containing nitrogen and oxygen atoms, holds a "privileged" status, earned through the consistent appearance of this scaffold in a multitude of approved drugs and bioactive molecules across diverse therapeutic areas. Its advantageous physicochemical and biological properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles, contribute to more favorable pharmacokinetic profiles.^{[1][5]} The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen's basicity can be fine-tuned to target engagement.^[5]

This guide offers a comparative analysis of the pharmacological properties of key morpholine-containing compounds, categorized by their primary mechanisms of action, present comparative experimental data, and provide detailed protocols for representative assays, offering a comprehensive resource for drug development.

I. Morpholine in Oncology: Targeting Aberrant Signaling

The morpholine scaffold is a prominent feature in several successful anticancer agents, particularly those targeting protein kinases. Its ability to form I_{max} has been instrumental in the development of potent and selective inhibitors.^{[6][7]}

A. Comparative Analysis of Morpholine-Containing Kinase Inhibitors

Two notable examples of morpholine's role in oncology are Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, and PI-103, a dual Phosphoinositide-3-Kinase (PI3K) and mTOR inhibitor.

Gefitinib (Iressa®): An anilinoquinazoline derivative, Gefitinib's morpholine group is crucial for its pharmacokinetic properties.^[8] It functions as a competitive inhibitor of EGFR and tyrosine kinase.^{[8][9]} This inhibition blocks the downstream Ras/Raf/MAPK and PI3K/Akt signaling pathways, leading to a decrease in cancer cell proliferation.^[10] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.^{[8][9]}

PI-103: This experimental compound is a potent, ATP-competitive inhibitor of Class IA PI3Ks and mTOR.^[12] The morpholine ring is a key part of its pharmacological profile, as it simultaneously blocks PI3K and mTOR. PI-103 can effectively shut down a critical signaling pathway that is frequently hyperactivated in many cancer cells. However, some studies have indicated that PI-103 can also induce immunosuppression, which may promote *in vivo* tumor growth under certain conditions.^[13]

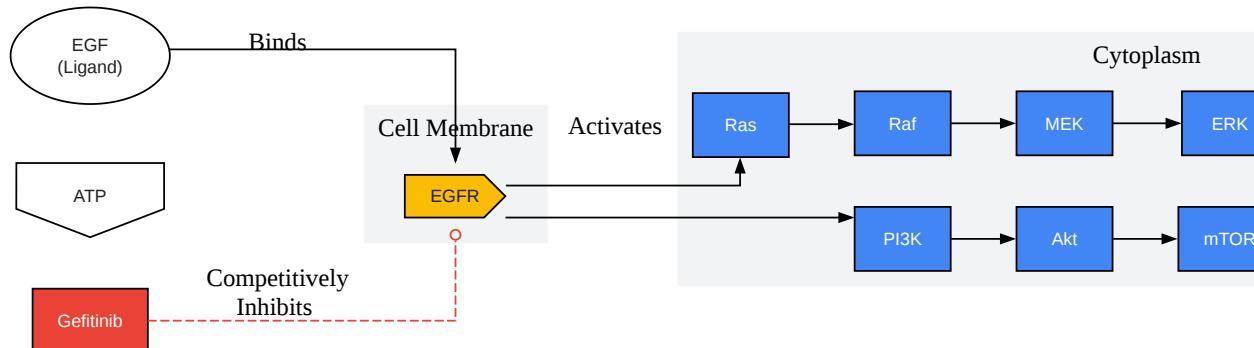
Table 1: Comparative Inhibitory Activity of Gefitinib and PI-103

Compound	Primary Target(s)	IC50 Values	K _d Values
Gefitinib	EGFR	~27-82 nM (in various cell lines)	N/A
PI-103	PI3K α , mTORC1	8 nM (p110 α), 20 nM (mTORC1) ^{[15][16]}	~100 nM (mTORC1)

B. Mechanism of Action: Gefitinib Inhibition of the EGFR Signaling Pathway

Gefitinib exerts its antineoplastic effects by disrupting the EGFR signaling cascade, a critical pathway for cell growth and proliferation.^[17] Upon binding to the EGFR, Gefitinib autophosphorylates its intracellular tyrosine kinase domain. This activates downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.

competitively binds to the ATP pocket of the EGFR kinase domain, preventing this autophosphoryylation and effectively blocking all downstream signaling pathways.



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Caption: Gefitinib competitively inhibits ATP binding to the EGFR kinase domain.

C. Experimental Protocol: In Vitro EGFR Kinase Activity Assay

This protocol outlines a common method to determine the inhibitory potential of a compound like Gefitinib on EGFR kinase activity. The principle relies on measuring the kinase activity using a substrate peptide by the EGFR kinase domain in the presence and absence of the inhibitor.

1. Reagent Preparation:

- Kinase Buffer: 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 5 mM EGTA, 2 mM DTT.
- Recombinant EGFR Kinase Domain: Dilute to a working concentration of 2 ng/µL in kinase buffer.
- Substrate Peptide: (e.g., Poly(Glu,Tyr) 4:1) at 0.2 mg/mL in kinase buffer.
- ATP Solution: 10 mM ATP stock, diluted to a working concentration of 20 µM in kinase buffer.
- Test Compound (e.g., Gefitinib): Prepare a serial dilution series (e.g., 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.
- Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit) as per manufacturer's instructions.

2. Assay Procedure:

- Add 5 µL of the test compound dilution or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
- Add 10 µL of the recombinant EGFR kinase domain to each well.
- Add 10 µL of the substrate peptide to each well.
- Incubate the plate for 10 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
- Incubate the plate for 60 minutes at 30°C.
- Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol (typically involves adding a detection reagent and measuring luminescence).

3. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

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Caption: Workflow for an in vitro EGFR kinase inhibition assay.

II. Morpholine in Neuropharmacology: Modulating Neurotransmitter Reuptake

The morpholine ring is also a key structural element in drugs targeting the central nervous system (CNS).[\[13\]](#) Its physicochemical properties can be a prime example of a morpholine-containing antidepressant.

A. Comparative Analysis: Reboxetine vs. Other Antidepressants

Reboxetine (Edronax®): This compound is a selective norepinephrine reuptake inhibitor (NRI).[\[18\]](#)[\[19\]](#) The morpholine moiety is integral to its structure (NET), reboxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[\[19\]](#) Unlike many tricyclic antidepressants, it has minimal affinity for muscarinic, histaminergic, and adrenergic receptors, which contributes to a more favorable side-effect profile.[\[18\]](#)[\[19\]](#) It shows approximately 20-fold selectivity for the norepinephrine transporter over the serotonin transporter.[\[20\]](#)[\[21\]](#)

Table 2: Receptor Binding Profile of Reboxetine

Transporter/Receptor	Reboxetine Affinity (Ki, nM)
Norepinephrine Transporter (NET)	~1.1
Serotonin Transporter (SERT)	~130
Dopamine Transporter (DAT)	>10,000
Muscarinic M1 Receptor	>1,000
Histamine H1 Receptor	>1,000
Adrenergic α1 Receptor	>1,000

Data compiled from various pharmacological studies.[\[18\]](#)

III. Morpholine in Infectious Diseases: Novel Mechanisms of Action

The versatility of the morpholine scaffold extends to the fight against infectious diseases, with compounds demonstrating potent antibacterial and antifungal properties.

A. Comparative Analysis of Morpholine-Containing Antimicrobials

Linezolid (Zyvox®): As the first clinically approved oxazolidinone antibiotic, Linezolid contains a morpholine ring that is critical for its activity.[\[22\]](#) It has a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage.[\[23\]](#)[\[24\]](#) Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[\[24\]](#) This novel mechanism makes it effective against Gram-positive bacteria that have developed resistance to other classes of antibiotics, such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[\[22\]](#)[\[23\]](#)

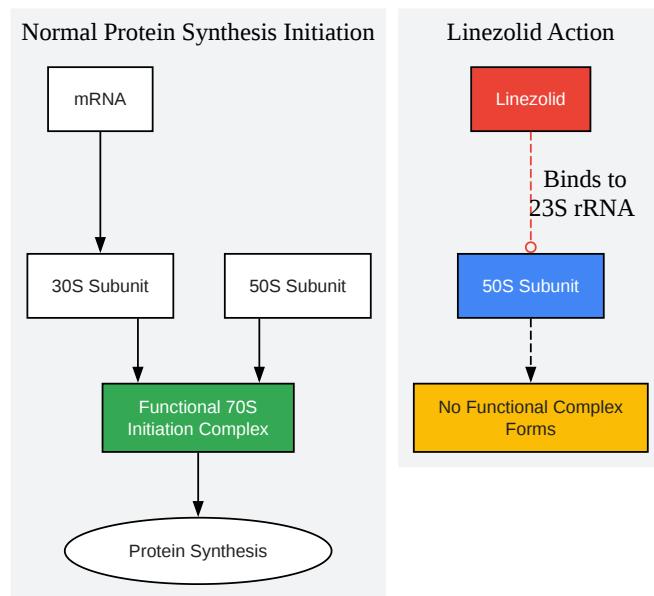
Fenpropimorph: This agricultural fungicide targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[\[14\]](#)[\[25\]](#) The morpholine ring in Fenpropimorph inhibits two key enzymes in the ergosterol pathway: sterol Δ14-reductase and sterol Δ8 → Δ7-isomerase.[\[25\]](#)[\[26\]](#)[\[27\]](#) This dual inhibition leads to the disruption of fungal sterol homeostasis, which disrupts membrane integrity and function, ultimately arresting fungal growth.[\[25\]](#)[\[26\]](#)

Table 3: Activity Spectrum and MICs for Linezolid and Fenpropimorph

Compound	Class	Primary Target	Activity Spectrum
Linezolid	Antibacterial	Bacterial 50S Ribosomal Subunit	Gram-positive bacteria (Streptococci, Enterococci, Staphylococci)
Fenpropimorph	Antifungal	Ergosterol Biosynthesis	Powdery mildew, rusts

B. Mechanism of Action: Linezolid's Inhibition of Bacterial Protein Synthesis

Linezolid's unique mechanism provides a critical advantage against resistant bacteria. Protein synthesis is initiated by the assembly of the 30S and 50S initiation complex. Linezolid binds to the P-site on the 50S subunit, causing a conformational change that prevents the fMet-tRNA from binding, thereby blocking the formation of a functional 70S initiation complex.



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Caption: Linezolid blocks the formation of a functional 70S initiation complex.

C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of an antibacterial agent like Linezolid, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Reagent and Media Preparation:

- Test Compound (Linezolid): Prepare a stock solution in a suitable solvent (e.g., DMSO).
- Bacterial Inoculum: Culture the test organism (e.g., *S. aureus*) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a density of approximately 10⁶ CFU/mL in the assay plate.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Assay Procedure:

- Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
- Add 50 µL of the Linezolid stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well 1 to well 2. This creates a concentration gradient.
- Prepare a growth control (no drug) and a sterility control (no bacteria).
- Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
- Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
- After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

3. Data Analysis:

- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Perspectives

The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry, contributing to the development of effective drugs across a wide range of therapeutic areas. Its physicochemical and pharmacokinetic properties make it a recurring motif in the design of new chemical entities.^{[1][3]} The examples discussed in this section illustrate the diverse roles the morpholine ring can play, from enhancing solubility and metabolic stability to being an integral part of the pharmacophore responsible for biological activity.

Future research will likely continue to leverage the advantages of this privileged structure. The exploration of novel morpholine derivatives may lead to compounds with improved selectivity and resistance profiles, new classes of antimicrobials with unique mechanisms of action, and innovative CNS agents with enhanced efficacy. As the understanding of structure-activity relationships deepens, the rational incorporation of the morpholine scaffold will remain a powerful strategy in the quest for novel therapeutic agents.

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